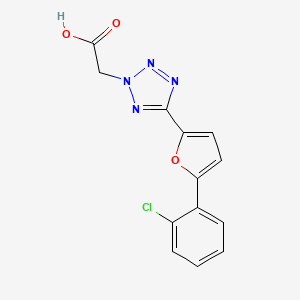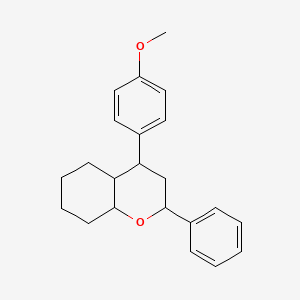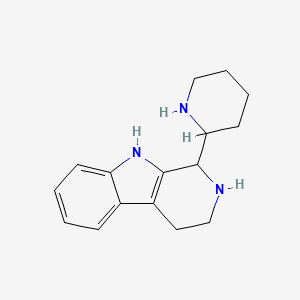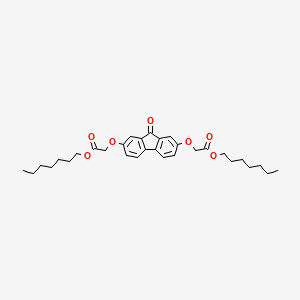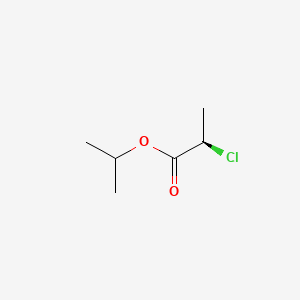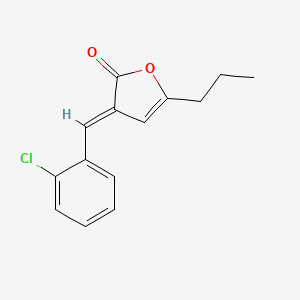
5-Propyl-3-(o-chlorobenzylidene)furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-3-(o-chlorobenzylidene)furan-2-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a propyl group at the 5-position and an o-chlorobenzylidene group at the 3-position of the furan ring. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-(o-chlorobenzylidene)furan-2-one typically involves the condensation of 5-propylfuran-2-one with o-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzylidene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-3-(o-chlorobenzylidene)furan-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the o-chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Propyl-3-(o-chlorobenzylidene)furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Propyl-3-(o-chlorobenzylidene)furan-2-one involves its interaction with specific molecular targets. The furan ring and benzylidene group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2-one: Similar structure but with a p-tolyl group instead of a propyl group.
5-Propyl-3-(p-chlorobenzylidene)furan-2-one: Similar structure but with a p-chlorobenzylidene group instead of an o-chlorobenzylidene group.
Uniqueness
5-Propyl-3-(o-chlorobenzylidene)furan-2-one is unique due to the specific positioning of the propyl and o-chlorobenzylidene groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
120388-32-1 |
|---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
(3E)-3-[(2-chlorophenyl)methylidene]-5-propylfuran-2-one |
InChI |
InChI=1S/C14H13ClO2/c1-2-5-12-9-11(14(16)17-12)8-10-6-3-4-7-13(10)15/h3-4,6-9H,2,5H2,1H3/b11-8+ |
InChI Key |
CJBXWZIRMBFWPZ-DHZHZOJOSA-N |
Isomeric SMILES |
CCCC1=C/C(=C\C2=CC=CC=C2Cl)/C(=O)O1 |
Canonical SMILES |
CCCC1=CC(=CC2=CC=CC=C2Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


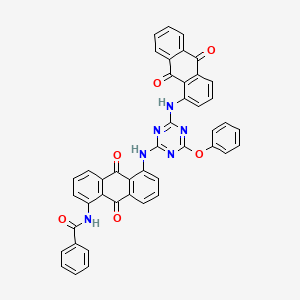
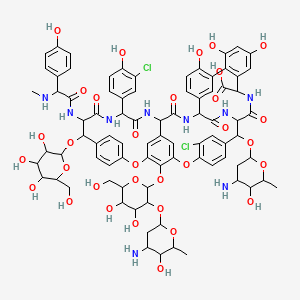


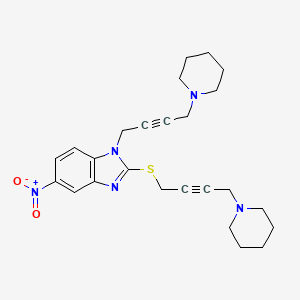
![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
